Direct Comparison of L-Type Calcium Channel Inhibition: Heteroclitin D vs. Gomisin J in Guinea Pig Ventricular Myocytes
In a direct head-to-head comparison using whole-cell patch-clamp recordings on guinea pig ventricular myocytes, Heteroclitin D demonstrated a distinct effect on L-type calcium channel steady-state inactivation kinetics compared to the structurally related lignan, gomisin J [1]. Specifically, at an equimolar concentration of 10 μmol/L, Heteroclitin D induced a greater hyperpolarizing shift in the half-inactivation voltage (V0.5) than gomisin J, indicating a more pronounced stabilization of the channel's inactivated state [1].
| Evidence Dimension | Shift in half-inactivation voltage (V0.5) of L-type calcium channels |
|---|---|
| Target Compound Data | V0.5 changed from -22.7 mV to -40.9 mV (Δ = -18.2 mV) at 10 μmol/L |
| Comparator Or Baseline | Gomisin J: V0.5 changed from -17.7 mV to -33.3 mV (Δ = -15.6 mV) at 10 μmol/L |
| Quantified Difference | Heteroclitin D induced a 2.6 mV larger hyperpolarizing shift than gomisin J. |
| Conditions | Whole-cell patch-clamp recording of L-type calcium currents in isolated guinea pig ventricular myocytes; 10 μmol/L concentration. |
Why This Matters
A greater shift in V0.5 signifies a more potent stabilization of the channel's inactivated state, which can translate to differential functional modulation of cardiac excitability and contractility, directly impacting the design and interpretation of cardiovascular pharmacology studies.
- [1] Zhang XM, Chen DF, He XJ, Yang S, Zheng P, Jiang MH. Blocking effects of heteroclitin D and gomisin J on L-type calcium channels in ventricular cells of guinea pig. Acta Pharmacol Sin. 2000;21(4):373-376. View Source
